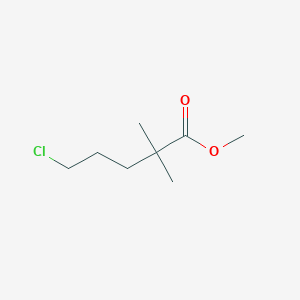

Methyl 5-chloro-2,2-dimethylpentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2,2-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-8(2,5-4-6-9)7(10)11-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPFLSFTFNACIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552413 | |

| Record name | Methyl 5-chloro-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73441-42-6 | |

| Record name | Methyl 5-chloro-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-2,2-dimethylpentanoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 5-chloro-2,2-dimethylpentanoate, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies. Emphasis is placed on the mechanistic underpinnings, optimization of reaction conditions, and detailed experimental protocols. The guide aims to bridge theoretical knowledge with practical application, ensuring scientific integrity and reproducibility.

Introduction: Significance of this compound

This compound is a crucial chemical building block, primarily recognized for its role as a key intermediate in the synthesis of Gemfibrozil.[1][2] Gemfibrozil is a well-established lipid-regulating agent used in the treatment of hyperlipidemia. The structural features of this compound, including the quaternary dimethyl group and the terminal chloro substituent, make it a versatile synthon for the construction of more complex molecular architectures. This guide will focus on the most direct and industrially relevant synthesis of this important intermediate.

Primary Synthesis Pathway: C-Alkylation of Methyl Isobutyrate

The most prominent and efficient synthesis of this compound involves the C-alkylation of a lower alkyl ester of 2-methylpropanoic acid, such as methyl isobutyrate, with a 1,3-dihalopropane.[1] This method offers a direct route to the target molecule from readily available starting materials.

Reaction Principle and Mechanism

The core of this synthesis lies in the generation of a carbanion at the α-position of the methyl isobutyrate, followed by its nucleophilic attack on 1-bromo-3-chloropropane.

The reaction proceeds via the following key steps:

-

Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of methyl isobutyrate, forming a lithium enolate. LDA is a powerful, non-nucleophilic base, ideal for creating enolates from esters.

-

Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the electrophilic carbon of 1-bromo-3-chloropropane. The bromine atom is a better leaving group than chlorine, hence the attack preferentially occurs at the carbon bearing the bromine.

-

Product Formation: The subsequent displacement of the bromide ion results in the formation of the carbon-carbon bond, yielding this compound.

Caption: C-Alkylation Synthesis Pathway.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure and provides a robust method for the synthesis of this compound.[3]

Materials:

-

Lithium metal

-

Diisopropylamine

-

Styrene

-

Tetrahydrofuran (THF), anhydrous

-

Methyl isobutyrate

-

1-Bromo-3-chloropropane

-

Hexane

-

Water

Procedure:

-

Under an inert argon atmosphere, charge a suitable reaction vessel with lithium metal shot (0.91 mol).

-

Add anhydrous tetrahydrofuran (182 ml) and diisopropylamine (0.955 mol).

-

Heat the mixture to 35°C and slowly add styrene (0.468 mol) while maintaining the temperature between 35°C and 42°C. This step generates lithium diisopropylamide (LDA) in situ.

-

After the exotherm from the LDA formation subsides, cool the reaction mixture to 5-10°C.

-

Add methyl isobutyrate (0.819 mol) dropwise, maintaining the temperature in the specified range.

-

Subsequently, add 1-bromo-3-chloropropane (1.23 mol) at a temperature between 10°C and 35°C (primarily below 15°C).

-

Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., over three days) to ensure complete reaction.

-

Quench the reaction by the careful addition of water (40 ml).

-

Reduce the volume of the solution under vacuum.

-

Partition the residue between hexane (200 ml) and water (200 ml).

-

Separate the layers and wash the aqueous layer with hexane (100 ml).

-

Combine the organic layers and purify by distillation to obtain this compound.

Key Experimental Parameters and Optimization

| Parameter | Recommended Condition | Rationale & Insights |

| Base | Lithium Diisopropylamide (LDA) | A strong, non-nucleophilic base is essential to efficiently generate the ester enolate without competing nucleophilic addition to the ester carbonyl. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | A polar aprotic solvent is required to solvate the lithium cation of LDA and the resulting enolate, facilitating the reaction. Anhydrous conditions are critical to prevent quenching of the LDA and the enolate.[1] |

| Temperature | Enolate formation: 5-10°C; Alkylation: 10-35°C | Low temperature for enolate formation minimizes side reactions. The alkylation can be performed at a slightly higher temperature to ensure a reasonable reaction rate. |

| Alkylating Agent | 1-Bromo-3-chloropropane | The differential reactivity of the C-Br and C-Cl bonds allows for selective alkylation at the more reactive C-Br site. |

| Workup | Aqueous Quench and Extraction | Essential for neutralizing any remaining base and separating the organic product from inorganic salts. |

Alternative Synthesis Pathway: Esterification of 5-chloro-2,2-dimethylpentanoic Acid

An alternative, though less direct, route to this compound is through the esterification of its corresponding carboxylic acid, 5-chloro-2,2-dimethylpentanoic acid.[2] This two-step approach involves first synthesizing the carboxylic acid and then converting it to the methyl ester.

Synthesis of 5-chloro-2,2-dimethylpentanoic Acid

The synthesis of the parent carboxylic acid can be achieved through various methods, including the alkylation of a suitable pivalic acid derivative.

Fischer Esterification

The conversion of 5-chloro-2,2-dimethylpentanoic acid to its methyl ester can be accomplished via the classic Fischer esterification.[4] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and driving it towards the product often requires the removal of water or the use of a large excess of the alcohol.[4]

Caption: Fischer Esterification Pathway.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct C-alkylation of methyl isobutyrate with 1-bromo-3-chloropropane using a strong base like LDA. This method provides a high-yielding and direct route to this valuable pharmaceutical intermediate. While the esterification of the corresponding carboxylic acid presents a viable alternative, the direct alkylation approach is generally more atom-economical and streamlined for industrial applications. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge for the successful synthesis and application of this important compound.

References

- Luh, T.-Y., & Chong, J. M. (n.d.). Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. Google Patents.

- Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413–1414.

- National Council of Educational Research and Training. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT.

- Hart, G. H., & Hart, R. W. (n.d.). Ketone, cyclopropyl methyl. Organic Syntheses Procedure.

- (n.d.). Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid. Google Patents.

- (2003). Synthesis of 2,2-Dimethyl-5-bromopentanoic Acid Methyl Ester. Journal of East China University of Science and Technology, (1), 90-92.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- PrepChem.com. (n.d.). Synthesis of 2,2-Dimethyl-5-(2,5-dimethylphenoxy)-pentanoic acid.

- Benchchem. (n.d.). 5-Chloro-2,2-dimethylpentanoic Acid.

- PharmaCompass.com. (n.d.).

- Lookchem. (n.d.). Cas 98559-84-3,Pentanoic acid, 5-chloro-2,2-dimethyl-5-oxo-, methyl ester.

- Oikawa, Y., Sugano, K., & Yonemitsu, O. (n.d.). meldrum's acid. Organic Syntheses Procedure.

- Organic Chemistry Portal. (n.d.).

- Master Organic Chemistry. (n.d.).

- (n.d.). Process for the preparation of 2,2-dimethyl-5-(4-chlorobenzyl) cyclopentanone and an intermediate useful therefore. Google Patents.

- PubChem. (n.d.). Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester.

- Unacademy. (n.d.). Haloalkanes and Haloarenes.

- (n.d.). PROCEDURE FOR PREPARING 5- (2,5-DIMETHYLPHENOXY) -2,2-DIMETHYL PENTANOIC ACID. Google Patents.

- Sinfoo Biotech. (n.d.).

- Achmem. (n.d.).

Sources

- 1. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]

- 2. 5-Chloro-2,2-dimethylpentanoic Acid|63 g/mol [benchchem.com]

- 3. CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

"Methyl 5-chloro-2,2-dimethylpentanoate" CAS number 73441-42-6

An In-Depth Technical Guide to Methyl 5-chloro-2,2-dimethylpentanoate (CAS 73441-42-6)

Executive Summary

This compound, identified by CAS number 73441-42-6, is a pivotal chemical intermediate in the landscape of modern organic and pharmaceutical synthesis. This monochlorinated ester is not a final drug product but serves as a highly valued structural building block, primarily recognized for its role in the synthesis of Gemfibrozil, a widely used medication for treating hyperlipidemia.[1][2] Its unique structure, featuring a terminal chlorine atom and a sterically hindered gem-dimethyl group adjacent to the ester, dictates its specific reactivity and utility. This guide provides an in-depth analysis of its chemical properties, synthesis protocols, reactivity, and critical applications, offering researchers and drug development professionals a comprehensive technical resource for its effective utilization.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application. This compound is a well-characterized molecule with the following identifiers and properties.

Core Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 73441-42-6 | [3][4] |

| Molecular Formula | C₈H₁₅ClO₂ | [3][5] |

| Molecular Weight | 178.66 g/mol | [4] |

| Canonical SMILES | CC(C)(CCCCl)C(=O)OC | [3] |

| InChI Key | AJPFLSFTFNACIR-UHFFFAOYSA-N | [3] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Light Yellow Transparent Oily Liquid | [2] |

| Purity | ≥99.0% (Typical) | [2] |

| Storage | Sealed in dry, 2-8°C | [4][5] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents. | |

| Boiling Point | Not specified in provided results. | |

| Density | Not specified in provided results. |

Computed Properties

These values, calculated using computational models, provide further insight into the molecule's behavior.

| Property | Value | Source |

| XLogP3 | 2.3 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 178.0760574 Da | [3] |

| Monoisotopic Mass | 178.0760574 Da | [3] |

Synthesis and Manufacturing Insights

The primary industrial synthesis of this compound is a robust process involving the C-alkylation of a methyl isobutyrate derivative. This method is favored for its efficiency and high yields, often exceeding 80%.[6]

Core Synthesis Pathway: C-Alkylation

The most common and efficient synthesis involves the alkylation of a lower alkyl ester of 2-methylpropanoic acid (isobutyric acid) with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane.[6]

Causality Behind the Method:

-

Choice of Base and Solvent: The reaction is initiated by forming a carbanion at the tertiary carbon of the isobutyrate ester. This requires a strong base, such as an alkali metal amide, in an anhydrous polar aprotic solvent like tetrahydrofuran (THF).[6] THF is ideal as it solvates the metal cation, enhancing the reactivity of the base without participating in the reaction itself (i.e., no acidic protons).

-

Alkylation Step: The generated carbanion then acts as a nucleophile, attacking the 1,3-dihalopropane. This alkylation is carried out in a single reaction vessel, streamlining the process.[6] The use of 1-bromo-3-chloropropane allows for selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established patent literature.[6]

Materials:

-

Methyl 2-methylpropanoate (Methyl isobutyrate)

-

1-Bromo-3-chloropropane

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer is charged with anhydrous THF. The flask is cooled to a low temperature (e.g., -78°C) in a dry ice/acetone bath.

-

Carbanion Formation: A solution of the strong base (e.g., LDA) in THF is added dropwise to the cooled flask. Subsequently, methyl isobutyrate is added dropwise, ensuring the temperature remains stable. The mixture is stirred for a period to ensure complete formation of the carbanion.

-

Alkylation: 1-Bromo-3-chloropropane is added slowly via the dropping funnel. The reaction mixture is allowed to stir at low temperature for several hours and then gradually warmed to room temperature.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine.

-

Purification: The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: O-Alkylation of a phenoxide with the title compound via an SN2 mechanism.

Analytical Characterization

Ensuring the identity and purity of this compound is crucial for its use in regulated industries like pharmaceuticals. Several analytical techniques are employed for its characterization. [4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from starting materials, by-products, and other impurities.

-

Gas Chromatography (GC): An alternative to HPLC for purity assessment, particularly suitable for volatile compounds.

Protocol: Purity Analysis by HPLC

Objective: To determine the purity of a sample of this compound.

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~210 nm (esters have weak UV absorbance at low wavelengths).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be tested in the same manner and at approximately the same concentration.

-

Analysis: Inject the standard solution to determine its retention time and peak area. Then, inject the sample solution.

-

Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area % method).

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on GHS classifications, the compound presents the following hazards: [4]* H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS signal word is "Warning" . [4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of vapors. [1]* Personal Protective Equipment:

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Use safety glasses or goggles to prevent eye contact.

-

A lab coat is mandatory to protect from skin contact. [1]

-

Storage Recommendations

-

Temperature: Store in a refrigerator at 2–8°C. [4][5]* Atmosphere: Keep the container tightly sealed and, for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air. [1]* Container: Use airtight amber glass vials or other appropriate containers to protect from light and moisture. [1]

Conclusion

This compound (CAS 73441-42-6) is a specialized chemical intermediate whose value is defined by its precise molecular architecture. Its efficient synthesis and the specific reactivity of its terminal chloro group make it an indispensable component in the production of Gemfibrozil. For scientists in drug development and organic synthesis, a thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount for leveraging this molecule to its full potential in creating complex and vital therapeutics.

References

- Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

-

Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]

-

Haloalkanes and Haloarenes. Unacademy. [Link]

- 5-chloro-2-pentanone preparation method.

-

Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. [Link]

- 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation.

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

5-Chloro-2,2-dimethylpentanoic acid. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. 5-Chloro-2,2-dimethylpentanoic Acid|63 g/mol [benchchem.com]

- 2. Methyl 5-chloro-2,2-dimethylvalerate Manufacturer, Methyl 5-chloro-2,2-dimethylvalerate Suppliers,Methyl 5-chloro-2,2-dimethylvalerate price,for sale, Purchase Methyl 5-chloro-2,2-dimethylvalerate on 6C | Bolise Co., Ltd. [pharmaceutiucal-materials.com]

- 3. This compound | C8H15ClO2 | CID 13913709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 73441-42-6|this compound|BLD Pharm [bldpharm.com]

- 5. achmem.com [achmem.com]

- 6. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]

"Methyl 5-chloro-2,2-dimethylpentanoate" solubility information

An In-Depth Technical Guide to the Solubility of Methyl 5-chloro-2,2-dimethylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its utility and applicability. It governs everything from reaction kinetics in a synthetic pathway to bioavailability in a physiological system. This guide provides a comprehensive technical overview of the solubility of this compound, a halogenated ester with potential applications as an intermediate in organic synthesis.

Section 1: Profile of this compound

This compound is an organic compound featuring a terminal chloro group and a methyl ester. Its structure combines a moderately nonpolar hydrocarbon backbone with two polar functional groups. Understanding its physicochemical properties is the first step in predicting its interaction with different solvents.

Chemical Structure:

Physicochemical Properties:

A summary of the key computed physicochemical properties of this compound is presented in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₅ClO₂ | PubChem[1] |

| Molecular Weight | 178.65 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Note: XLogP3 is a computed octanol-water partition coefficient, which indicates the lipophilicity of a compound. A higher value suggests greater lipid solubility and lower water solubility.

Section 2: The Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[2] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

The Role of Polarity:

The polarity of both the solute and the solvent is a primary determinant of solubility.[3] Solvents can be broadly categorized as polar and nonpolar. Polar solvents possess a significant dipole moment, arising from an uneven distribution of electron density. Nonpolar solvents have a negligible or zero dipole moment.

-

Polar Solvents: These can be further divided into:

-

Nonpolar Solvents: These have low dielectric constants and are unable to form strong interactions with polar molecules (e.g., hexane, toluene, diethyl ether).[4]

The dielectric constant (ε) of a solvent is a good indicator of its polarity; a higher dielectric constant generally corresponds to a more polar solvent.[5]

Structural Influence on the Solubility of this compound:

-

Hydrocarbon Backbone: The pentanoate chain with its gem-dimethyl group constitutes a significant nonpolar, lipophilic portion of the molecule. This part of the structure will favor dissolution in nonpolar solvents through London dispersion forces.[3]

-

Ester Group (-C(=O)O-): The ester functionality introduces polarity to the molecule due to the electronegative oxygen atoms. The lone pairs of electrons on the oxygen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents.[6][7]

-

Chloro Group (-Cl): The chlorine atom is electronegative and introduces a dipole moment into the C-Cl bond, contributing to the overall polarity of the molecule.[8] However, the influence of a single chloro group on solubility in water is generally modest.[6]

-

Gem-Dimethyl Group (-C(CH₃)₂-): The presence of the gem-dimethyl group at the α-position to the ester can have a subtle effect on solubility. It increases the steric hindrance around the ester group, which might slightly impede solvation by bulky solvent molecules.

Synergistic Effects: The solubility of this compound is a result of the interplay between its nonpolar hydrocarbon backbone and its polar ester and chloro functional groups. The molecule is expected to exhibit a degree of amphiphilicity, allowing for some solubility in a range of solvents.

Section 3: Predicted Solubility Profile

Based on the theoretical principles outlined above, a predicted solubility profile for this compound in common laboratory solvents can be established. It is important to reiterate that these are predictions and should be confirmed by experimental determination.

Logical Framework for Solubility Prediction:

Caption: Predicted solubility based on structural features.

Predicted Solubility in Common Laboratory Solvents:

| Solvent | Type | Dielectric Constant (ε) at 20°C (approx.) | Predicted Solubility | Rationale |

| Water | Polar Protic | 80.1 | Very Low | The large nonpolar hydrocarbon backbone outweighs the polarity of the ester and chloro groups.[6] |

| Methanol | Polar Protic | 32.7 | Moderate | The smaller alkyl chain of methanol compared to water allows for better interaction with the nonpolar part of the solute. |

| Ethanol | Polar Protic | 24.5 | Moderate to High | Similar to methanol, but its slightly lower polarity makes it a better solvent for this compound. |

| Acetone | Polar Aprotic | 20.7 | High | Good balance of polarity to interact with the ester and chloro groups, and a nonpolar character to solvate the hydrocarbon chain. |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate | While polar, its high polarity might not be optimal for solvating the nonpolar part of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Moderate | Similar to acetonitrile, its high polarity may not be ideal. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Very High | Its polarity is well-matched to the solute, and it is an excellent solvent for many organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Very High | A good aprotic solvent with moderate polarity that can effectively solvate the entire molecule. |

| Ethyl Acetate | Polar Aprotic | 6.0 | Very High | "Like dissolves like" principle applies strongly here, as both are esters. |

| Hexane | Nonpolar | 1.9 | Very High | The nonpolar nature of hexane will readily solvate the nonpolar hydrocarbon backbone of the solute. |

| Toluene | Nonpolar | 2.4 | Very High | Similar to hexane, its aromatic nature and low polarity make it an excellent solvent for this compound. |

| Diethyl Ether | Nonpolar | 4.3 | Very High | A common, relatively nonpolar solvent that is expected to readily dissolve this compound. |

Section 4: Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[7][9] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Experimental Workflow:

Caption: Shake-flask method workflow for solubility determination.

Detailed Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

To a series of glass vials, add a measured volume of the desired solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment.

-

Alternatively, for a more rapid and complete separation, centrifuge the vials at a controlled temperature.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom.

-

Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric detector.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Self-Validating System: The reliability of this protocol is ensured by:

-

Use of excess solute: This guarantees that the solution is saturated.

-

Constant temperature control: Solubility is temperature-dependent.

-

Equilibrium confirmation: Sampling at multiple time points ensures that the measured concentration is the true equilibrium solubility.

-

Validated analytical method: Ensures accurate quantification.

Section 5: Data Interpretation and Influencing Factors

The experimentally determined solubility values can be used to create a comprehensive solubility profile of this compound. When interpreting these results, several factors should be considered:

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature. Therefore, it is crucial to report the temperature at which the solubility was determined.

-

pH (for aqueous solutions): While this compound does not have readily ionizable groups, extreme pH values could potentially lead to hydrolysis of the ester over extended periods, which could affect the measured solubility.

-

Solvent Purity: The presence of impurities in the solvent, especially water in non-aqueous solvents, can significantly alter the solubility of a compound.

-

Polymorphism: If the compound can exist in different crystalline forms (polymorphs), each form may have a different solubility.

Section 6: Conclusion

This technical guide has provided a thorough examination of the solubility of this compound. While experimental data is not currently available, a strong predictive framework based on its molecular structure and the principles of intermolecular forces has been established. The compound is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited solubility in polar protic solvents, particularly water.

For researchers requiring precise solubility data, the detailed shake-flask method protocol provided in this guide offers a reliable and robust approach for experimental determination. By combining theoretical understanding with rigorous experimental practice, scientists and developers can effectively harness the properties of this compound in their research and development endeavors.

References

-

Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

University of Manitoba. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

FTLOScience. (2019, June 2). The Dielectric Constant in Solubility and Solvent Systems. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Chemical polarity. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved from [Link]

-

SciELO. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. aston-chemicals.com [aston-chemicals.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

"Methyl 5-chloro-2,2-dimethylpentanoate" material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety of Methyl 5-chloro-2,2-dimethylpentanoate

For Researchers, Scientists, and Drug Development Professionals

While specific toxicological and environmental data for this compound are limited, a robust safety protocol can be developed by leveraging data from its general chemical class, halogenated organic compounds, and its known physical properties. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Chemical and Physical Identity

A foundational aspect of safe handling is a clear understanding of the chemical's physical and structural properties. This compound is a chlorinated carboxylic acid ester.

| Property | Value | Source |

| CAS Number | 73441-42-6 | [1] |

| Molecular Formula | C₈H₁₅ClO₂ | [1] |

| Molecular Weight | 178.65 g/mol | [1] |

| Appearance | Light Yellow Transparent Oily Liquid | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 5-chloro-2,2-dimethylvalerate, Pentanoic acid, 5-chloro-2,2-dimethyl-, methyl ester | [1] |

The structure of this molecule, featuring a terminal chlorine atom and an ester functional group, dictates its reactivity and potential hazards. The presence of the halogenated alkyl chain warrants careful handling due to the general persistence and potential toxicity associated with this class of compounds.[3]

Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified with the following GHS hazard statements:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

The signal word for this combination of hazards is Warning .[4]

Expert Insight: The irritant properties are likely due to the potential for hydrolysis of the ester group, forming methanol and 5-chloro-2,2-dimethylpentanoic acid, which can irritate tissues. Additionally, as with many volatile organic compounds, inhalation of vapors can irritate the respiratory tract.

Toxicological Profile: An Evidence-Based Approach

General Toxicological Concerns for Chlorinated Hydrocarbons:

-

Hepatotoxicity: The liver is a primary target for many chlorinated solvents, with high doses potentially leading to necrosis.[6]

-

Neurotoxicity: Some chlorinated hydrocarbons are recognized neurotoxicants.[6]

-

Carcinogenicity: Certain chlorinated solvents are reasonably anticipated to be human carcinogens.[5]

Given these potential risks, exposure to this compound should be minimized through engineering controls and appropriate personal protective equipment.

Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with halogenated compounds. The following protocols are designed to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is recommended to prevent dermal, ocular, and respiratory exposure.

Causality behind PPE Choices:

-

Nitrile Gloves: Offer good resistance to a range of chemicals. Double gloving is advised as some halogenated solvents can permeate nitrile gloves over time.[7]

-

Chemical Splash Goggles: Essential for preventing serious eye irritation from splashes.[4]

-

Lab Coat: Protects skin and personal clothing from contamination.

-

Fume Hood: The primary engineering control to prevent inhalation of vapors, which may cause respiratory irritation.[8]

Storage and Handling Best Practices

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Temperature: Store in a refrigerator at 2-8°C.[4]

-

Container: Keep in a tightly sealed, properly labeled container.[9]

-

Ventilation: Store in a well-ventilated area.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[7]

Experimental Workflow for Safe Dispensing:

First Aid and Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice/attention.[8] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response:

-

Evacuate the immediate area.

-

Ensure proper ventilation.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Clean the spill area with soap and water.[8]

Reactivity and Stability

-

Stability: Stable under recommended storage conditions.

-

Reactivity: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Thermal decomposition of chlorinated hydrocarbons can produce toxic and corrosive gases, such as hydrogen chloride and carbon oxides.[10][11] The decomposition of aliphatic chlorinated hydrocarbons can begin at temperatures as low as 180°C in the presence of an alkali.[12]

Environmental Fate and Disposal Considerations

Halogenated organic compounds are of environmental concern due to their potential for persistence and bioaccumulation.[3][13]

Disposal Protocol:

-

Do not dispose of down the drain. [14]

-

Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated waste.[7]

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[14]

-

Keep halogenated solvent waste separate from non-halogenated waste to reduce disposal costs and ensure proper treatment.[9]

Conclusion

While a complete safety dataset for this compound is not currently available, a comprehensive safety strategy can be effectively implemented by adhering to the principles of handling halogenated organic compounds. By understanding the rationale behind these safety protocols, researchers can foster a culture of safety and responsibility in the laboratory. This guide serves as a living document, to be updated as new information becomes available.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15688742, 5-Chloro-2,2-dimethylpentanoic acid. Retrieved from [Link]

-

Pharmaffiliates (n.d.). Methyl 5-chloro-2-methylpentanoate. Retrieved from [Link]

-

LookChem (n.d.). Methyl 5-chloro-2,2-dimethylvalerate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13913709, this compound. Retrieved from [Link]

-

REWE Group (n.d.). Chlorinated Solvents & Volatile Organic Compounds (VOCs). Retrieved from [Link]

- Nowak, W., & Zukowski, W. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Central European Journal of Engineering, 3(1), 114-123.

- National Research Council (US) Committee on Toxicology. (2003). Toxicological Risks of Selected Flame-Retardant Chemicals.

-

Washington State University (n.d.). Halogenated Solvents. Retrieved from [Link]

-

ResearchGate (n.d.). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. Retrieved from [Link]

-

ResearchGate (n.d.). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]

-

Massachusetts Institute of Technology (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

- Fiume, M. M., et al. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics. International Journal of Toxicology, 34(2_suppl), 5S-69S.

- Ho, T. D., et al. (2021). Sources and environmental fate of halomethoxybenzenes. Science Advances, 7(42), eabj3274.

- Weingart, J. J., et al. (2018).

-

Hazardous Waste Experts (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

- Li, Y., et al. (2023). Temporal Trends of Legacy and Current-Use Halogenated Flame Retardants in Lake Ontario in Relation to Atmospheric Loadings, Sources, and Environmental Fate. Environmental Science & Technology, 57(14), 5694-5704.

- Wang, L., et al. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. ACS Sustainable Chemistry & Engineering, 9(4), 1836-1845.

- Cullis, C. F., & Manton, J. E. (1958). The thermal decomposition of methylene chloride. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 247(1251), 470-487.

-

ResearchGate (n.d.). Safety Assessment of Alkyl Esters as Used in Cosmetics. Retrieved from [Link]

-

Temple University (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

-

Vanderbilt University (n.d.). Halogenated Solvents. Retrieved from [Link]

-

ResearchGate (n.d.). Insights into the Occurrence, Fate, and Impacts of Halogenated Flame Retardants in Municipal Wastewater Treatment Plants. Retrieved from [Link]

-

Wikipedia (n.d.). Chlorine. Retrieved from [Link]

-

National Council of Educational Research and Training (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

Sources

- 1. This compound | C8H15ClO2 | CID 13913709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 5-chloro-2,2-dimethylvalerate Manufacturer, Methyl 5-chloro-2,2-dimethylvalerate Suppliers,Methyl 5-chloro-2,2-dimethylvalerate price,for sale, Purchase Methyl 5-chloro-2,2-dimethylvalerate on 6C | Bolise Co., Ltd. [pharmaceutiucal-materials.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. 73441-42-6|this compound|BLD Pharm [bldpharm.com]

- 5. rewe-group.com [rewe-group.com]

- 6. Read "Gulf War and Health: Volume 2: Insecticides and Solvents" at NAP.edu [nationalacademies.org]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. campusoperations.temple.edu [campusoperations.temple.edu]

- 10. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Methyl 5-chloro-2,2-dimethylpentanoate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 5-chloro-2,2-dimethylpentanoate, a valuable intermediate in organic synthesis, notably in the preparation of compounds like gemfibrozil.[1] The protocol details a robust and efficient method starting from the readily available methyl isobutyrate. The core of this synthesis is the α-alkylation of an ester enolate, a fundamental carbon-carbon bond-forming reaction.[2][3] This guide elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines the necessary safety precautions for a successful and reproducible synthesis.

Introduction & Scientific Rationale

The construction of new carbon-carbon bonds at the α-position of carbonyl compounds is a cornerstone of modern organic synthesis.[4] The target molecule, this compound, is synthesized by alkylating the enolate of methyl isobutyrate with 1-bromo-3-chloropropane. This strategy is predicated on several key chemical principles that ensure high yield and selectivity.

1.1. Enolate Formation: The Choice of Base and Conditions

The first critical step is the deprotonation of the α-hydrogen of methyl isobutyrate to form a nucleophilic enolate.[4][5]

-

Causality of Base Selection: A strong, non-nucleophilic, and sterically hindered base is paramount. Lithium diisopropylamide (LDA) is the ideal choice for this transformation.[6][7] Weaker bases, such as alkoxides, would result in low enolate concentrations and could lead to competing side reactions like Claisen condensation.[4] LDA's bulkiness prevents it from acting as a nucleophile and attacking the ester's electrophilic carbonyl carbon.

-

Thermal Control: The deprotonation is performed at low temperatures, typically -78 °C (dry ice/acetone bath).[7][8] This ensures the formation of the kinetic enolate and prevents potential side reactions or decomposition of the thermally sensitive base.

-

Solvent System: Anhydrous polar aprotic solvents, such as tetrahydrofuran (THF), are required to solvate the lithium cation of LDA and maintain a homogeneous reaction mixture without interfering with the strong base.[1]

1.2. The Alkylation Step: A Selective S\textsubscript{N}2 Reaction

Once formed, the methyl isobutyrate enolate acts as a potent carbon nucleophile. The choice of the alkylating agent, 1-bromo-3-chloropropane, is strategic.

-

Differential Reactivity: The reaction proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[6][9][10] Success hinges on the differing abilities of bromine and chlorine to act as leaving groups. Bromide is a significantly better leaving group than chloride.[2] Consequently, the enolate will selectively attack the carbon atom bonded to the bromine, displacing the bromide ion and leaving the chloro group intact on the terminal carbon.[9] This selective displacement is crucial for achieving the desired product structure.

1.3. Overall Reaction Scheme

The synthesis can be summarized by the following reaction:

Methyl Isobutyrate + 1-bromo-3-chloropropane --(1. LDA, THF, -78°C)--> (2. Aqueous Workup) --> this compound

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

2.1. Reagents and Materials

| Compound | Molecular Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| Diisopropylamine | C₆H₁₅N | 101.19 | 22.0 | 1.1 | 3.1 mL |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 22.0 | 1.1 | 8.8 mL |

| Methyl Isobutyrate | C₅H₁₀O₂ | 102.13 | 20.0 | 1.0 | 2.04 g (2.2 mL) |

| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 22.0 | 1.1 | 3.46 g (2.16 mL) |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | - | 100 mL |

| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | - | - | 50 mL |

| Diethyl Ether | C₄H₁₀O | 74.12 | - | - | ~150 mL |

| Saturated aq. NaCl (Brine) | NaCl | 58.44 | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~5 g |

2.2. Equipment Setup

-

Three-neck round-bottom flask (250 mL), oven-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Dry ice/acetone bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

2.3. Synthesis Workflow

The overall workflow for the synthesis is depicted below.

Caption: Workflow for the synthesis of this compound.

2.4. Step-by-Step Procedure

PART A: In-situ Preparation of LDA and Enolate Formation

-

Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, two septa, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to remove moisture.

-

Inert Atmosphere: Place the flask under a positive pressure of dry nitrogen or argon.

-

Reagent Addition: Add 80 mL of anhydrous THF to the flask via syringe. Add the diisopropylamine (3.1 mL, 22.0 mmol).

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

LDA Formation: Slowly add n-butyllithium (8.8 mL of 2.5 M solution, 22.0 mmol) dropwise to the stirred solution over 10 minutes. A cloudy white precipitate may form. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Enolate Formation: Add methyl isobutyrate (2.2 mL, 20.0 mmol) dropwise to the LDA solution over 10 minutes. Ensure the temperature remains at -78 °C. Stir the mixture for an additional 45 minutes to ensure complete enolate formation.

PART B: Alkylation and Work-up

-

Alkylation: Slowly add 1-bromo-3-chloropropane (2.16 mL, 22.0 mmol) to the enolate solution at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Quenching: Cool the reaction mixture in an ice-water bath and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 50 mL of saturated aqueous NaCl (brine).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

PART C: Purification and Characterization

-

Purification: The resulting crude oil should be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product. A yield of approximately 81% for the methyl ester intermediate has been reported in similar processes.[1]

-

Characterization: The final product, this compound, is a clear liquid. Its identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

-

Diisopropylamine & THF: Flammable liquids.

-

1-Bromo-3-chloropropane: Toxic if inhaled, in contact with skin, or if swallowed.[12] It is a hazardous substance that requires careful handling.[13]

-

Dry Ice/Acetone Bath: Extremely cold (-78 °C). Avoid direct skin contact.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound from methyl isobutyrate. The strategic choice of a strong, sterically hindered base (LDA) and a bifunctional alkylating agent with differentiated leaving group reactivity (1-bromo-3-chloropropane) are key to the success of this α-alkylation reaction. This procedure offers a practical route for obtaining a key intermediate for further synthetic applications.

References

-

Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

-

Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. Retrieved from [Link]

- Google Patents. (n.d.). US4521595A - Process for the purification of esters.

- Google Patents. (n.d.). CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.

- Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

-

YouTube. (2014, April 13). Alpha Alkylation Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

ACS Omega. (2022, August 4). Efficient Process for the Production of Alkyl Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylations of Enols and Enolates | Request PDF. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl isobutyrate. Retrieved from [Link]

-

YouTube. (2025, January 7). Alkylation of Enolates. Retrieved from [Link]

-

ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

YouTube. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). Retrieved from [Link]

-

Reddit. (2023, April 5). Iterative alkylation of an ester with LDA. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]

-

VVR Organics Private Limited. (n.d.). Isobutyl 5 Chloro 2 2 Dimethyl Valerate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]

-

YouTube. (2018, September 21). 21.4a Alpha Alkylation. Retrieved from [Link]

-

Loba Chemie. (2016, May 6). 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Google Patents. (n.d.). CN103709004A - Preparation method of 1, 3-propanediol.

-

PharmaCompass.com. (n.d.). isobutyl 5-chloro-2,2-dimethyl valerate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2,2-dimethylpentanal. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2,2-dimethylpentanoic acid. Retrieved from [Link]

Sources

- 1. US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid - Google Patents [patents.google.com]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. achmem.com [achmem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. lobachemie.com [lobachemie.com]

Application Notes and Protocols for the C-alkylation of 2-Methylpropanoic Acid Esters

Introduction

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methods available, the C-alkylation of carbonyl compounds via their enolate intermediates stands out as a powerful and versatile strategy. This guide provides a detailed technical overview and robust protocols for the C-alkylation of 2-methylpropanoic acid esters. This reaction is of particular interest as it allows for the introduction of an alkyl group at the α-position, creating a quaternary carbon center, a common motif in many natural products and pharmaceutical agents.

This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the reaction, explains the critical role of specific reagents like Lithium Diisopropylamide (LDA), and provides step-by-step experimental procedures designed for reproducibility and success.

Theoretical Principles: The Chemistry of Ester Enolate Alkylation

The C-alkylation of an ester is a two-step process: 1) deprotonation at the α-carbon to form a nucleophilic enolate, and 2) reaction of the enolate with an electrophilic alkylating agent.

Enolate Formation: The Critical First Step

The α-protons of esters are weakly acidic and can be removed by a strong base to form an enolate. The choice of base is paramount. For esters, which are less acidic than ketones, a very strong, non-nucleophilic base is required to ensure complete and irreversible deprotonation.[1][2]

Lithium Diisopropylamide (LDA) is the base of choice for this transformation.[3][4] Its efficacy stems from two key properties:

-

High Basicity: LDA is sufficiently strong to quantitatively deprotonate the ester, driving the equilibrium entirely towards the enolate.[1]

-

Steric Hindrance: The two bulky isopropyl groups prevent LDA from acting as a nucleophile and attacking the electrophilic carbonyl carbon of the ester, a common side reaction with smaller, strong bases like n-butyllithium.[1][4]

The reaction is typically performed at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF).[3][5] This low temperature is crucial for preventing side reactions and for controlling the regioselectivity of deprotonation in unsymmetrical systems, favoring the formation of the kinetic enolate.[3][5]

The SN2 Alkylation Reaction

Once formed, the lithium enolate is a potent carbon-centered nucleophile.[6] It readily attacks an appropriate alkylating agent in a classic SN2 (bimolecular nucleophilic substitution) reaction.[7][8]

This mechanistic pathway imposes specific constraints on the alkylating agent (R-X):[6][8]

-

Substrate: The reaction works best with methyl and primary alkyl halides. Secondary halides react poorly due to increased steric hindrance, and tertiary halides do not react, instead favoring E2 elimination.[6][8]

-

Leaving Group: Good leaving groups such as iodide, bromide, or tosylate are preferred to facilitate the substitution.[1][6]

The overall transformation is depicted below:

Caption: Reaction mechanism for C-alkylation of an ester.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the C-alkylation of a 2-methylpropanoic acid ester, using methyl iodide as a representative alkylating agent.

Safety Precautions

-

n-Butyllithium (n-BuLi) is a pyrophoric liquid and must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.

-

Diisopropylamine and Tetrahydrofuran (THF) are flammable and should be handled in a well-ventilated fume hood.

-

The reaction is performed at very low temperatures (-78 °C). Use appropriate personal protective equipment (cryogenic gloves, safety glasses).

-

The reaction should be quenched carefully, as unreacted n-BuLi or LDA will react violently with water.

Reagents and Equipment

-

Reagents:

-

Diisopropylamine (freshly distilled from CaH₂)

-

n-Butyllithium (solution in hexanes, e.g., 1.6 M)

-

Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)

-

2-Methylpropanoic acid ester (e.g., ethyl isobutyrate)

-

Alkylating agent (e.g., methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.

-

Syringes and needles for transferring anhydrous/pyrophoric reagents.

-

Dry ice/acetone bath for cooling.

-

Step-by-Step Protocol: Synthesis of Ethyl 2,2-dimethylpropanoate

This protocol details the methylation of ethyl 2-methylpropanoate (ethyl isobutyrate).

Workflow Visualization

Caption: General experimental workflow for ester alkylation.

Procedure:

-

Preparation of LDA Solution:

-

To a flame-dried three-neck flask under a positive pressure of nitrogen, add anhydrous THF (e.g., 9 mL for a ~3.4 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath.[9]

-

Add diisopropylamine (1.23 mL, 8.8 mmol) via syringe.[9]

-

Slowly add n-butyllithium (4.68 mL of 1.6 M solution in hexanes, 7.5 mmol) dropwise via syringe. The solution may turn slightly yellow.[9]

-

Stir the solution at -78 °C for 10 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C. This ensures complete formation of LDA.[9]

-

-

Enolate Formation:

-

In a separate dry flask, prepare a solution of ethyl 2-methylpropanoate (e.g., 1.2 g, 3.4 mmol, if using a different ester) in anhydrous THF (6 mL).[9]

-

Using a cannula or syringe, slowly add the ester solution to the LDA solution at -78 °C.

-

Stir the resulting mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.

-

-

Alkylation:

-

Slowly add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or flash column chromatography to yield the pure α-alkylated ester.

-

Data Summary: Reaction Parameters

The success of the C-alkylation reaction depends on the careful selection of reagents and conditions. The following table summarizes typical parameters.

| Parameter | Recommended Choice | Rationale & Citation |

| Substrate | 2-Methylpropanoic acid ester | Prochiral ester allowing for the creation of a quaternary center. |

| Base | Lithium Diisopropylamide (LDA) | Strong, sterically hindered base ensures quantitative enolate formation without nucleophilic attack on the ester carbonyl.[1][4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that is compatible with LDA and dissolves the reagents well.[2][4] |

| Temperature | -78 °C (Dry ice/acetone bath) | Minimizes side reactions and favors kinetic enolate formation.[3][5] |

| Alkylating Agent | Primary Alkyl Halide (e.g., CH₃I, BnBr) | S |

| Stoichiometry | Base: ~1.1-1.2 eq., Alkylating Agent: ~1.1-1.5 eq. | A slight excess of base ensures full deprotonation; excess alkylating agent drives the reaction to completion. |

| Workup | Quench with sat. aq. NH₄Cl | Mildly acidic quench protonates any remaining enolate and neutralizes the base. |

Advanced Considerations: Stereoselective Alkylation

When the ester substrate or the reaction conditions are chiral, the alkylation can proceed with high stereoselectivity. This is a critical strategy in asymmetric synthesis.

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the ester allows for diastereoselective alkylation. The auxiliary creates a chiral environment that directs the approach of the alkylating agent to one face of the enolate.[5][10] After the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched product.

-

Catalytic Enantioselective Alkylation: Modern methods employ chiral catalysts to achieve enantioselective alkylation of prochiral enolates, which is a more atom-economical approach.[11][12]

Conclusion

The C-alkylation of 2-methylpropanoic acid esters using LDA is a reliable and high-yielding method for constructing quaternary carbon centers. The key to success lies in the rigorous exclusion of moisture and air, the use of a strong, hindered base like LDA to generate the enolate quantitatively, and the selection of an appropriate SN2-reactive alkylating agent. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

-

Organic Chemistry. (2021, April 5). Alkylation With LDA Mechanism. YouTube. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Organic Chemistry On-Line. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). 20.3 ALKYLATION OF ENOLATE ANIONS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

-

Wright, T. B., & Evans, P. A. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Chemical Reviews, 121(15), 9196-9242. Retrieved from [Link]

- Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.

-

The Royal Society of Chemistry. (2006). Representative procedure for the alkylation reaction: Preparation of 9. Retrieved from [Link]

-

University of Illinois Chicago. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

-

NPTEL. (n.d.). Principles and Applications of Enolate Alkylation: A Unique Strategy for Construction of C-C (sp3-sp3) bonds in asymmetric fashion. Retrieved from [Link]

-

ACS Publications. (2021, October 26). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. Retrieved from [Link]

-

PubMed. (2021, August 11). Catalytic Enantioselective Alkylation of Prochiral Enolates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Chapter 1: Enolate Alkylations. Retrieved from [Link]

-

SciSpace. (2016, April 16). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. Retrieved from [Link]

-

MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved from [Link]

-

YouTube. (2025, February 22). LDA| Lithium Di-isopropyl Amide| Dianion Reactivity| Alkylation|Problem solved ChemOrgChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Enantioselective Alkylation of Prochiral Enolates. Request PDF. Retrieved from [Link]

-

OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. In Organic Chemistry. Retrieved from [Link]

-

YouTube. (2014, January 2). Chemistry Vignettes: Alkylation of enolates. Retrieved from [Link]

-

NPTEL Archive. (n.d.). Base Catalyzed Reactions. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Prepare LDA. Department of Chemistry. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]

Sources

- 1. askthenerd.com [askthenerd.com]

- 2. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic Enantioselective Alkylation of Prochiral Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Gemfibrozil Utilizing Methyl 5-chloro-2,2-dimethylpentanoate

Introduction: The Strategic Importance of Gemfibrozil and its Synthesis

Gemfibrozil, chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid, is a well-established lipid-regulating agent. It is primarily prescribed to treat hyperlipidemia and to reduce the risk of cardiovascular events by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.[1] The efficacy and widespread use of gemfibrozil necessitate robust and efficient synthetic routes that are both scalable and economically viable for industrial production.

This document provides a comprehensive guide to a highly efficient two-step synthesis of gemfibrozil. This process is distinguished by its use of the key intermediate, Methyl 5-chloro-2,2-dimethylpentanoate , which allows for overall yields frequently exceeding 80%. This high-yield pathway represents a significant improvement over earlier synthetic strategies.

We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and outline the necessary analytical techniques for quality control, ensuring the production of high-purity gemfibrozil. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this synthetic process.

The Core Synthesis Strategy: A Two-Step Approach

The synthesis of gemfibrozil via this compound is a convergent process that can be broadly divided into two key transformations:

-

C-Alkylation: The formation of the carbon skeleton of the pentanoic acid chain through the alkylation of a methyl isobutyrate enolate with a suitable three-carbon electrophile. This step yields the critical intermediate, this compound.

-

O-Alkylation and Hydrolysis: The coupling of the pentanoate intermediate with 2,5-dimethylphenol, followed by the hydrolysis of the resulting methyl ester to afford the final gemfibrozil product.

This strategy is advantageous as it utilizes readily available starting materials and proceeds in high yield, making it an attractive method for large-scale production.

Visualizing the Synthesis Pathway

The overall synthetic transformation is depicted in the following reaction scheme:

Caption: Overall synthetic pathway for gemfibrozil.

Experimental Protocols

Part 1: Synthesis of this compound

This initial step involves the formation of a lithium enolate from methyl isobutyrate, which then undergoes C-alkylation. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to ensure complete and rapid deprotonation without competing nucleophilic attack on the ester.

Protocol 1: Preparation of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Diisopropylamine | 101.19 | 22.0 g (30.5 mL) | 0.217 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 400 mL | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 84.8 mL | 0.212 |

| Methyl isobutyrate | 102.13 | 20.4 g (22.9 mL) | 0.200 |

| 1-Bromo-3-chloropropane | 157.44 | 34.6 g (22.0 mL) | 0.220 |

Step-by-Step Procedure:

-

LDA Preparation: To a flame-dried 1 L three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (200 mL) and diisopropylamine (22.0 g, 0.217 mol). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (84.8 mL of a 2.5 M solution in hexanes, 0.212 mol) to the stirred solution, maintaining the temperature below -65 °C. After the addition is complete, stir the resulting pale yellow solution at -78 °C for 30 minutes.

-

Enolate Formation: In a separate flame-dried 500 mL flask, prepare a solution of methyl isobutyrate (20.4 g, 0.200 mol) in anhydrous THF (100 mL).

-

Add the methyl isobutyrate solution to the LDA solution via cannula, keeping the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add 1-bromo-3-chloropropane (34.6 g, 0.220 mol) to the enolate solution dropwise, maintaining the temperature at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Work-up: Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add 200 mL of diethyl ether.

-

Separate the organic layer, and wash it with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless oil. The yield for this step is typically around 81%.[2]

Part 2: Synthesis of Gemfibrozil